Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate
Overview
Description
Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring substituted with a methoxy group at the 5-position and a propanoate ester at the 3-position.
Mechanism of Action
Target of Action
Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate, also known as 1H-Indole-3-propanoic acid, 5-methoxy-, methyl ester, is a type of indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of this compound involves its interaction with these target receptors. Once bound, it can influence the function of these receptors and induce various biological responses . The exact nature of these interactions and the resulting changes can vary depending on the specific receptor and the biological context.
Biochemical Pathways
this compound can affect various biochemical pathways due to its interaction with multiple receptors . The affected pathways and their downstream effects can be diverse, ranging from antiviral to anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action can be diverse due to its ability to interact with multiple receptors . These effects can include a range of biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, methanesulfonic acid (MsOH) is used under reflux in methanol (MeOH) to yield the desired product .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes. The key steps include the formation of the indole ring, followed by specific substitutions to introduce functional groups like methoxy and propanoate esters. The process is optimized for high yield and purity, often involving catalytic methods and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
Oxidation: Formation of 5-methoxyindole-3-carboxylic acid.
Reduction: Formation of 3-(5-methoxy-1H-indol-3-yl)propanol.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific receptors and pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Methoxyindole-3-acetic acid: Similar structure but with an acetic acid group instead of a propanoate ester.
3-(5-Methoxy-1H-indol-3-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity and biological activity, while the propanoate ester provides stability and facilitates its use in various applications .
Properties
IUPAC Name |
methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-10-4-5-12-11(7-10)9(8-14-12)3-6-13(15)17-2/h4-5,7-8,14H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZCGIMHNVFNMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60710794 | |
Record name | Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60710794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100372-62-1 | |
Record name | Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60710794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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